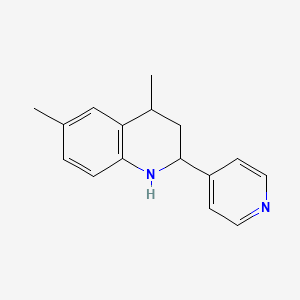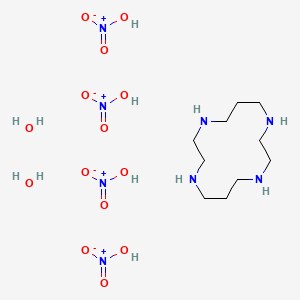
Nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,8,11-tetrazacyclotetradecane can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of 1,4,8,11-tetrazacyclotetradecane involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The compound is often produced in a crystalline form and may be further processed to obtain the dihydrate form by controlled hydration.
Análisis De Reacciones Químicas
Types of Reactions
1,4,8,11-tetrazacyclotetradecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, zinc, and iron.
Oxidation and Reduction: Can participate in redox reactions, particularly when complexed with transition metals.
Substitution: Can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., copper chloride) in aqueous or organic solvents.
Oxidation and Reduction: Often requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: May involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Such as [Cu(cyclam)]^2+, [Zn(cyclam)]^2+, and [Fe(cyclam)]^3+.
Substituted Derivatives: Depending on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
1,4,8,11-tetrazacyclotetradecane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,4,8,11-tetrazacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis, electron transfer, and molecular recognition . The compound’s macrocyclic structure allows it to bind metal ions with high affinity and selectivity .
Comparación Con Compuestos Similares
1,4,8,11-tetrazacyclotetradecane is unique among macrocyclic ligands due to its specific ring size and nitrogen donor atoms. Similar compounds include:
1,4,7-triazacyclononane: A smaller macrocycle with three nitrogen atoms.
1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methyl-substituted derivative of cyclam.
1,4,7,10-tetraazacyclododecane: A macrocycle with four nitrogen atoms but a smaller ring size.
These compounds share some properties with 1,4,8,11-tetrazacyclotetradecane but differ in their metal-binding affinities and structural characteristics .
Propiedades
Número CAS |
185507-88-4 |
|---|---|
Fórmula molecular |
C10H32N8O14 |
Peso molecular |
488.41 g/mol |
Nombre IUPAC |
nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate |
InChI |
InChI=1S/C10H24N4.4HNO3.2H2O/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;4*2-1(3)4;;/h11-14H,1-10H2;4*(H,2,3,4);2*1H2 |
Clave InChI |
GSTVAOWKOSXMLH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCCNCCNC1.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
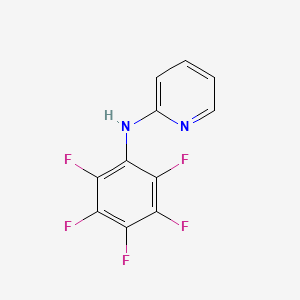
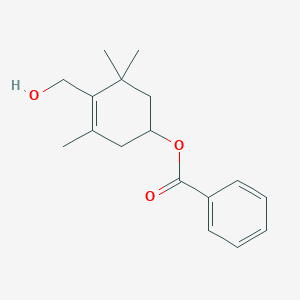
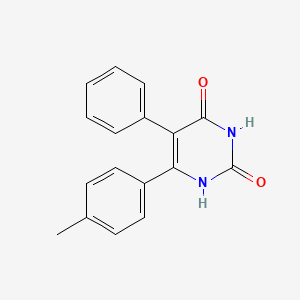
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12582347.png)
![Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12582357.png)

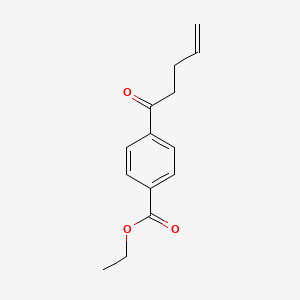
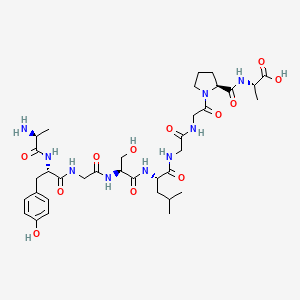
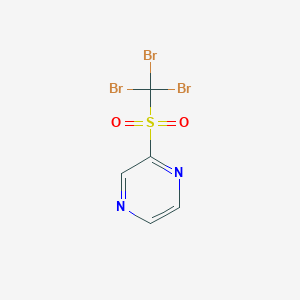
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)
